molecular formula C24H25N3O5 B2777051 ethyl 4-(2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate CAS No. 1251558-73-2

ethyl 4-(2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate

Cat. No.: B2777051
CAS No.: 1251558-73-2
M. Wt: 435.48
InChI Key: QLGHNEPXOAGCOU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate is a heterocyclic compound featuring a benzo[b][1,6]naphthyridine core, a tetracyclic system with nitrogen atoms at positions 1, 6, and 10. Key structural attributes include:

  • 8-Methoxy group: Enhances electron density and influences solubility.
  • 10-Oxo moiety: Contributes to hydrogen-bonding interactions and planarizes the core structure.

Synthesis likely involves multi-step reactions, including amide bond formation (e.g., coupling between the naphthyridine-acetic acid derivative and 4-aminobenzoate ester under reflux conditions with acetic acid catalysis, analogous to methods in ). Structural confirmation would employ IR (amide C=O stretch), $ ^1H $ NMR (methoxy and ester protons), and mass spectrometry (molecular ion peak). Crystallographic analysis, if performed, might utilize SHELX-based software for refinement.

Properties

IUPAC Name

ethyl 4-[[2-(8-methoxy-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-3-32-24(30)15-4-6-16(7-5-15)25-22(28)14-27-11-10-21-19(13-27)23(29)18-12-17(31-2)8-9-20(18)26-21/h4-9,12H,3,10-11,13-14H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGHNEPXOAGCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate typically involves a series of organic reactions:

  • Initial Condensation: : Beginning with the formation of 8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H), followed by intermediate steps to introduce the acetamido group.

  • Esterification: : Final steps include the esterification with ethyl groups to form the benzoate.

Industrial Production Methods

In industrial settings, the production may involve scalable methodologies like batch reactions under controlled temperature and pressure, with purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation reactions, particularly at the methoxy and benzoate groups.

  • Reduction: : The nitro or carbonyl groups can be selectively reduced.

  • Substitution: : Electrophilic and nucleophilic substitutions, often at the benzene ring and nitrogen-containing moieties.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, hydrogen with palladium catalyst.

  • Solvents and Catalysts: : Dichloromethane, ethanol, strong acids or bases as catalysts.

Major Products

Oxidation can yield carboxylic acids, while reduction might produce alcohol derivatives. Substitution reactions could result in varied derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of compounds related to naphthyridine derivatives in exhibiting antimicrobial properties. For instance, derivatives of benzo[b][1,5]naphthyridine have shown activity against both Gram-positive and Gram-negative bacteria . The structural features of ethyl 4-(2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate suggest that it could possess similar bioactivity due to its naphthyridine core.

Anticancer Properties

Research has indicated that fused naphthyridines can inhibit topoisomerase II and exhibit cytotoxic effects on cancer cell lines such as HL-60 and HeLa . this compound may be investigated for its potential as an anticancer agent based on these findings.

Enzyme Inhibition

Compounds similar to this compound have been noted for their ability to inhibit various enzymes involved in disease processes. For example, poly ADP ribose polymerase (PARP) inhibitors derived from naphthyridine structures have shown promise in preclinical models . This suggests that the compound could be explored for its enzyme inhibitory properties.

Synthesis of Complex Molecules

The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to the development of new compounds with tailored biological activities. The methodology for synthesizing naphthyridine derivatives often involves nucleophilic substitution reactions and cyclization processes that can be adapted using this compound as a starting material .

Modular Assembly Techniques

This compound can be utilized in modular assembly techniques to create polyheterocycles. This approach is beneficial for generating libraries of compounds that can be screened for biological activity .

Pharmacological Studies

Due to its unique structural characteristics, this compound is a valuable tool in pharmacological research. It can be used to study the mechanisms of drug action and the interactions between various biological targets and small molecules.

Case Studies

Several case studies have documented the efficacy of naphthyridine derivatives in therapeutic applications. For instance:

  • Antitumor Activity : In a study involving animal models with solid tumors treated with naphthyridine derivatives similar to this compound, significant reductions in tumor size were observed compared to controls .
  • Antiviral Research : Compounds derived from naphthyridines have been investigated for their potential antiviral properties against various pathogens. The structural motifs present in this compound make it a candidate for further exploration in this area .

Mechanism of Action

Molecular Targets

The compound can interact with enzymes, altering their activity. It may also bind to receptors, modulating cellular responses.

Pathways Involved

Mechanisms often involve inhibition or activation of enzyme pathways, impacting processes like cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with heterocyclic analogs from the literature:

Key Findings :

Core Heterocycle Differences: The benzo[b][1,6]naphthyridine core is more rigid and electron-deficient compared to oxadiazoles () or triazoles (), which may enhance π-π stacking in biological targets. Phenothiazines () exhibit non-planar conformations, reducing planarity-dependent interactions.

Methoxy and oxo groups may stabilize the core via intramolecular hydrogen bonding, a feature absent in triazole derivatives.

Synthetic Approaches: Amide bond formation (used here) is milder than the cyclocondensation required for oxadiazole-phthalide hybrids (). Phenothiazine derivatives () require transition-metal catalysis (e.g., Sonogashira coupling), introducing cost and purification challenges.

Characterization :

  • While IR and NMR are standard for all compounds (), crystallography () provides superior conformational insights, though it is less commonly employed for flexible esters like the target compound.

Research Implications

  • Drug Design : The benzo[b][1,6]naphthyridine scaffold offers a balance of rigidity and hydrogen-bonding capacity, making it a candidate for kinase inhibitors or DNA-intercalating agents.
  • Synthetic Optimization : Reflux-based amide coupling () is scalable but may require optimization for sterically hindered intermediates.

Biological Activity

Ethyl 4-(2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a multi-ring structure with various functional groups that contribute to its biological activity. Its molecular formula is C24H25N3O5C_{24}H_{25}N_3O_5, and it possesses significant structural complexity that may influence its interaction with biological targets.

Research indicates that compounds similar to this compound often exhibit anti-virulence properties. For instance, studies on related naphthyridine derivatives have shown their ability to inhibit key virulence factors in pathogenic bacteria by interfering with host cell interactions and disrupting essential cellular processes .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of naphthyridine derivatives. This compound may share similar properties. The compound's structural features suggest it could act against various bacterial strains by inhibiting enzymatic activities critical for bacterial survival.

Anticancer Activity

Preliminary investigations into the anticancer properties of naphthyridine derivatives have revealed promising results. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways . this compound could potentially exhibit such effects due to its ability to interact with DNA and other cellular components.

In Vitro Studies

A study focusing on related compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines. The IC50 values for these compounds ranged from 0.296 μM to 1.965 μM against different cancer types . Such findings suggest that this compound may possess similar or enhanced efficacy.

CompoundStructureIC50 (μM)
PJ34N-(6-oxo-5,6-dihydro-phenanthridin-2-yl)-N,N-dimethylacetamide0.296 ± 0.080
D3-(morpholin-4-ylmethyl)-1,5-dihydro-6 H-[1,2]diazepino[4,5,6-cd]indol-6-one0.617 ± 0.023
F1-[4-(3-dimethylamino-propoxy)-phenyl]-8,9-dihydro-7H-2,7,9a-triaza-benzo[cd]azulen-6-one HCl0.495 ± 0.090
G2-(4-methylpiperazin-1-yl)-5 H-benzo[c][1,5]naphthyridin-6-one MsOH1.965 ± 0.032

In Vivo Studies

While in vitro studies provide valuable insights into the potential efficacy of this compound, further research is needed to validate these findings in vivo. Animal models will be crucial for understanding the pharmacokinetics and therapeutic window of this compound.

Q & A

Q. How can researchers optimize the synthesis of ethyl 4-(2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate to improve yield and purity?

  • Methodological Answer : Standard protocols for analogous compounds involve refluxing intermediates in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification via column chromatography . Reaction conditions such as solvent choice (e.g., anhydrous DMF for alkylation steps), temperature control (e.g., 0°C for TFA/Et3SiH-mediated reactions), and stoichiometric ratios (e.g., 1:1 molar equivalents for bromomethyl esters) are critical . For hydrolysis steps, NaOH in 1,4-dioxane/H₂O (1:1) under reflux is commonly used, achieving yields >80% .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer : Confirm the core structure using 1H^1H and 13C^{13}C NMR to identify chemical shifts for key groups (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in benzoate at δ 7.8–8.2 ppm) . Mass spectrometry (ESI+ or ESI−) validates molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) with <2 ppm deviation from calculated values . Melting point analysis (e.g., 127–128°C for methyl ester analogs) provides additional purity confirmation .

Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–13) and incubating at 25–60°C for 24–72 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm) and compare retention times to standards. For thermal stability, use thermogravimetric analysis (TGA) to identify decomposition thresholds .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways and transition states, particularly for cyclization and acetamido bond formation . Molecular docking (e.g., AutoDock Vina) can simulate binding to HDAC enzymes, focusing on the benzoate moiety’s electrostatic interactions with catalytic zinc ions .

Q. How should researchers address contradictions in NMR and MS data during structural elucidation?

  • Methodological Answer : Discrepancies between observed and expected 1H^1H NMR signals (e.g., split peaks due to rotamers) may require variable-temperature NMR or 2D-COSY to resolve conformational dynamics . For MS anomalies (e.g., unexpected adducts), re-analyze samples with alternative ionization modes (APCI instead of ESI) or employ high-resolution MS/MS to identify fragment ions .

Q. What experimental designs are suitable for investigating the compound’s inhibitory activity against histone deacetylases (HDACs)?

  • Methodological Answer : Use fluorometric HDAC inhibition assays with HeLa cell lysates. Pre-incubate the compound (0.1–100 µM) with lysates, then add Boc-Lys(TFA)-AMC substrate. Measure fluorescence (Ex/Em = 355/460 nm) and calculate IC₅₀ values. Validate selectivity via Western blotting for acetylated histone H3/H4 .

Q. How can reaction engineering principles improve scalability of the synthesis?

  • Methodological Answer : Optimize batch vs. flow chemistry: For exothermic steps (e.g., bromomethylation), use continuous flow reactors with precise temperature control (ΔT ±1°C) to minimize side reactions . Membrane separation technologies (e.g., nanofiltration) can enhance purification efficiency by removing low-MW impurities .

Q. What strategies mitigate challenges in synthesizing the benzo[b][1,6]naphthyridine core?

  • Methodological Answer : Cyclization of dihydro precursors often requires Lewis acids (e.g., ZnCl₂) in refluxing toluene. If yields are low (<50%), replace with microwave-assisted synthesis (100–150°C, 20–30 min) to accelerate ring closure . Monitor reaction progress via in-situ IR to detect carbonyl intermediates (C=O stretch at ~1700 cm⁻¹) .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental melting points?

  • Methodological Answer : Polymorphism or residual solvents (e.g., DMF) can alter melting points. Recrystallize the compound from a binary solvent system (e.g., ethanol/water) and re-test. Compare DSC thermograms to identify polymorphic forms .

Q. When biological activity data conflicts with computational predictions, what validation steps are necessary?

  • Methodological Answer :
    Reassess docking parameters (e.g., grid box size, flexibility of binding pockets) and cross-validate with mutagenesis studies (e.g., alanine scanning of HDAC active sites). Perform SPR analysis to measure binding kinetics (kₐ, k𝒹) and confirm affinity .

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